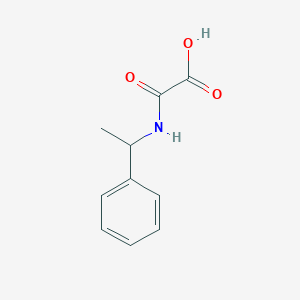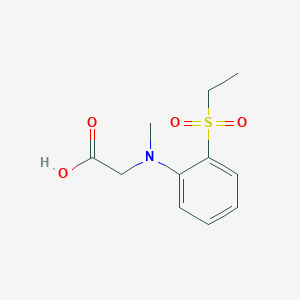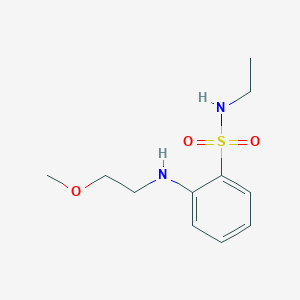![molecular formula C20H19NO B7542211 Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic use in various medical conditions. It was first synthesized in the 1990s by researchers at Sterling Drug, and since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, inflammation, and mood. By binding to these receptors, this compound 55,212-2 can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the promotion of neurogenesis. These effects are thought to underlie its therapeutic potential in various medical conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 in lab experiments is its well-established pharmacological profile, which allows for precise dosing and reliable results. However, one of the main limitations is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2, including the development of more selective CB1 and CB2 receptor ligands, the investigation of its effects on other physiological systems beyond the endocannabinoid system, and the exploration of its potential for the treatment of additional medical conditions. Furthermore, the use of this compound 55,212-2 in combination with other drugs or therapies may also hold promise for enhancing its therapeutic effects.
Synthesis Methods
The synthesis of Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 involves a multi-step process that begins with the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide to yield 3-phenyl-8-azabicyclo[3.2.1]oct-2-ene. This intermediate is then reacted with methyl iodide to form the corresponding quaternary ammonium salt, which is subsequently converted to the final product, this compound, through a series of steps involving reduction and oxidation reactions.
Scientific Research Applications
Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 55,212-2 has been extensively studied for its potential therapeutic use in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as anxiolytic and neuroprotective properties, making it a promising candidate for the development of new drugs for these indications.
properties
IUPAC Name |
phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(16-9-5-2-6-10-16)21-18-11-12-19(21)14-17(13-18)15-7-3-1-4-8-15/h1-10,13,18-19H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBMCMFASIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)

![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)




![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)